1,2,4,5-Benzenetetracarboxylic dianhydride-d2
Overview
Description
It is a white to slightly yellow crystalline solid with the molecular formula C10D2O6 and a molecular weight of 220.13 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in synthesis , suggesting that it may interact with various molecules depending on the specific reaction conditions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 284-287°c . It’s soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone , but insoluble in chloroform, ether, and benzene .
Action Environment
The action, efficacy, and stability of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 can be influenced by environmental factors. For instance, it’s known to quickly absorb moisture from the air and hydrolyze to form pyromellitic acid when exposed to humid air . Its stability can also be affected by temperature, as it has a specific melting point .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 vary with different dosages in animal models . There may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 can be synthesized through the oxidation of 1,2,4,5-tetramethylbenzene or 5-isopropyl-1,2,4-trimethylbenzene . The oxidation process can be carried out using air in the presence of a catalyst such as vanadium pentoxide (V2O5) at temperatures ranging from 350 to 500°C . The resulting product is then purified through distillation, sublimation, or recrystallization .
Chemical Reactions Analysis
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form 1,2,4,5-benzenetetracarboxylic acid.
Polymerization: It reacts with diamines to form polyimides, which are high-performance polymers used in various industrial applications.
Esterification: It can react with alcohols to form esters, which are used in the production of plasticizers and other industrial chemicals.
Scientific Research Applications
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is used in various scientific research applications, including:
Polymer Chemistry: It is a key monomer in the synthesis of polyimides, which are used in high-temperature and high-performance materials.
Material Science: It is used in the production of advanced materials such as coatings, adhesives, and composites.
Analytical Chemistry: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Comparison with Similar Compounds
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is similar to other tetracarboxylic dianhydrides such as:
- 3,3’,4,4’-Biphenyltetracarboxylic dianhydride
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 3,4,9,10-Perylenetetracarboxylic dianhydride
Compared to these compounds, this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical applications .
Properties
IUPAC Name |
4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXAPJVJOKRDJ-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583758 | |
Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106426-63-5 | |
Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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